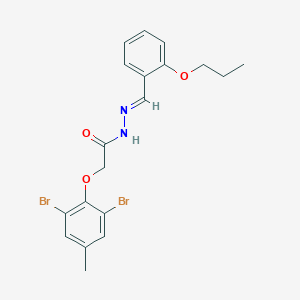![molecular formula C24H20N2O6S B402613 ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate](/img/structure/B402613.png)
ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thienyl, anilino, and nitrophenyl groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienyl-acetyl intermediate: This step involves the acetylation of a thienyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Anilino substitution: The intermediate is then reacted with aniline to introduce the anilino group.
Esterification: The resulting compound undergoes esterification with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
Nitration: Finally, the compound is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitrophenyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium cyanide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Applications De Recherche Scientifique
ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and functional groups.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparaison Avec Des Composés Similaires
ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-{4-nitrophenyl}acrylate can be compared with similar compounds such as:
Ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-(4-aminophenyl)acrylate: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
Methyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-(4-nitrophenyl)acrylate: The methyl ester variant has different solubility and reactivity properties compared to the ethyl ester.
Ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-(4-chlorophenyl)acrylate: The presence of a chloro group instead of a nitro group alters the compound’s electronic properties and reactivity.
These comparisons highlight the unique aspects of this compound, particularly its nitrophenyl group, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H20N2O6S |
|---|---|
Poids moléculaire |
464.5g/mol |
Nom IUPAC |
ethyl (Z)-2-(4-acetyl-5-anilinothiophene-2-carbonyl)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H20N2O6S/c1-3-32-24(29)20(13-16-9-11-18(12-10-16)26(30)31)22(28)21-14-19(15(2)27)23(33-21)25-17-7-5-4-6-8-17/h4-14,25H,3H2,1-2H3/b20-13- |
Clé InChI |
RRSKMSANYZGFTF-MOSHPQCFSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=C(S2)NC3=CC=CC=C3)C(=O)C |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C2=CC(=C(S2)NC3=CC=CC=C3)C(=O)C |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=C(S2)NC3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(mesityldiazenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402531.png)

![3-{4-Nitrophenyl}-6-[(2-{4-nitrophenyl}-3-phenyl-6-quinoxalinyl)methyl]-2-phenylquinoxaline](/img/structure/B402534.png)

![N-[4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B402538.png)
![3-(benzylideneamino)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B402539.png)
![4,5-bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B402540.png)
![3-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B402541.png)

![4-Bromo-2-ethoxy-6-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B402547.png)


![3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B402552.png)
![2-(2-bromo-4-methylphenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B402557.png)
